molecular formula C20H21N7O B2549885 4-[(4-{[6-oxo-3-(1H-1,2,4-triazol-1-yl)-1,6-dihydropyridazin-1-yl]methyl}piperidin-1-yl)methyl]benzonitrile CAS No. 2189500-10-3

4-[(4-{[6-oxo-3-(1H-1,2,4-triazol-1-yl)-1,6-dihydropyridazin-1-yl]methyl}piperidin-1-yl)methyl]benzonitrile

Cat. No.: B2549885
CAS No.: 2189500-10-3
M. Wt: 375.436
InChI Key: PCPKMORVKREKEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(4-{[6-oxo-3-(1H-1,2,4-triazol-1-yl)-1,6-dihydropyridazin-1-yl]methyl}piperidin-1-yl)methyl]benzonitrile is a compound with potential applications in multiple scientific fields including chemistry, biology, medicine, and industry. Its complex structure suggests diverse chemical reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • Starting Material: Synthesis often begins with commercially available precursors.

  • Key Steps: The synthesis involves building the 1,6-dihydropyridazin-1-yl core, coupling with piperidin-1-yl, and attaching the benzonitrile moiety.

  • Reaction Conditions: Conditions may include anhydrous environments, controlled temperatures, and inert atmospheres to prevent side reactions.

Industrial Production Methods:

  • Large-scale production might employ continuous flow synthesis for improved yield and efficiency.

  • Catalysts may be used to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: Likely to undergo oxidation at the 1,6-dihydropyridazin-1-yl core.

  • Reduction: Potential reduction sites include the nitrile and triazole groups.

  • Substitution: Aromatic and heterocyclic substitutions are possible, especially at the benzonitrile ring.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromium trioxide.

  • Reduction: Hydrogen gas with palladium on carbon (Pd/C), lithium aluminum hydride (LAH).

  • Substitution: Halogenation reagents for aromatic substitution, nucleophiles for heterocyclic rings.

Major Products Formed:

  • Oxidation products may include carboxylic acids or hydroxyl derivatives.

  • Reduction products could be amines or reduced nitriles.

  • Substitution reactions can yield various substituted benzonitriles or modified triazole rings.

Scientific Research Applications

In Chemistry:

  • Used as a building block for more complex molecules.

  • Investigated for its reactivity in organic synthesis.

In Biology:

  • Studied for potential enzyme inhibition.

  • Examined for its interaction with biological macromolecules.

In Medicine:

  • Potential candidate for pharmaceutical development.

  • Evaluated for its activity against certain diseases.

In Industry:

  • Utilized in the development of new materials.

  • Investigated for applications in polymer science.

Mechanism of Action

  • Effect Mechanism: Likely interacts with specific molecular targets via hydrogen bonding, hydrophobic interactions, or ionic bonds.

  • Molecular Targets: Could include enzymes, receptors, or nucleic acids.

  • Pathways Involved: Potentially interferes with metabolic pathways, signaling cascades, or gene expression regulation.

Comparison with Similar Compounds

  • 4-[(4-{[6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1-yl]methyl}piperidin-1-yl)methyl]benzonitrile

  • 4-[(4-{[6-hydroxy-3-(1H-1,2,4-triazol-1-yl)pyridazin-1-yl]methyl}piperidin-1-yl)methyl]benzonitrile

Uniqueness:

  • The presence of the triazole ring adds unique reactivity compared to other heterocycles.

  • The benzonitrile group provides a handle for further functionalization, offering distinct advantages in synthetic versatility.

Conclusion

4-[(4-{[6-oxo-3-(1H-1,2,4-triazol-1-yl)-1,6-dihydropyridazin-1-yl]methyl}piperidin-1-yl)methyl]benzonitrile is a chemically interesting compound with broad applications in science and industry. Its unique structure and reactivity make it a valuable subject for research and development.

Biological Activity

4-[(4-{[6-oxo-3-(1H-1,2,4-triazol-1-yl)-1,6-dihydropyridazin-1-yl]methyl}piperidin-1-yl)methyl]benzonitrile is a compound of significant interest due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name reflects its complex structure, which includes a triazole ring and a piperidine moiety. The presence of these functional groups suggests a potential for diverse biological interactions.

PropertyDescription
Molecular FormulaC18H18N8O
Molecular Weight366.39 g/mol
SolubilitySoluble in DMSO and methanol
Melting PointNot specified in available literature

The biological activity of this compound may be attributed to its interaction with various molecular targets. It is hypothesized that it modulates the activity of specific enzymes or receptors involved in critical biochemical pathways.

Key Mechanisms:

  • Inhibition of Enzymatic Activity: The compound may inhibit enzymes related to cell signaling or metabolic pathways.
  • Receptor Modulation: It potentially interacts with neurotransmitter receptors or other cellular receptors, influencing physiological responses.

Biological Activities

Research indicates that compounds with similar structures exhibit a range of biological activities. The following sections summarize the findings related to the biological activities of this compound.

Antimicrobial Activity

Studies have shown that derivatives of pyridazinones possess significant antimicrobial properties. For instance:

  • Antibacterial Effects: Compounds similar to this structure have been reported to exhibit activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or function.

Anticancer Potential

Research on related triazole-containing compounds suggests potential anticancer properties:

  • Cell Proliferation Inhibition: Some studies indicate that these compounds can inhibit the proliferation of cancer cells through apoptosis induction or cell cycle arrest mechanisms.

Anti-inflammatory Effects

Compounds with similar frameworks have demonstrated anti-inflammatory activity:

  • Cytokine Modulation: They may reduce the production of pro-inflammatory cytokines, thereby alleviating inflammatory responses in various models.

Case Studies

Several studies have investigated the biological activities of structurally related compounds:

  • Study on Antimicrobial Efficacy:
    • A series of pyridazinone derivatives were synthesized and tested for their antimicrobial properties. Results indicated significant activity against E. coli and Staphylococcus aureus .
  • Evaluation of Anticancer Activity:
    • Research involving triazole derivatives showed promising results in inhibiting tumor growth in xenograft models, suggesting potential for further development as anticancer agents .
  • Anti-inflammatory Research:
    • In vitro studies demonstrated that certain pyridazinone derivatives could effectively reduce inflammation markers in macrophages exposed to lipopolysaccharides .

Properties

IUPAC Name

4-[[4-[[6-oxo-3-(1,2,4-triazol-1-yl)pyridazin-1-yl]methyl]piperidin-1-yl]methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N7O/c21-11-16-1-3-17(4-2-16)12-25-9-7-18(8-10-25)13-26-20(28)6-5-19(24-26)27-15-22-14-23-27/h1-6,14-15,18H,7-10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCPKMORVKREKEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C(=O)C=CC(=N2)N3C=NC=N3)CC4=CC=C(C=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.